molecular formula C16H14N4S B6286635 b-Tz, 98% CAS No. 2378619-75-9

b-Tz, 98%

Cat. No. B6286635
CAS RN: 2378619-75-9
M. Wt: 294.4 g/mol
InChI Key: YATUIOCNNCZRCH-UHFFFAOYSA-N
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Description

B-Tz, 98% is a powerful and versatile synthetic compound that has been widely used in laboratory experiments and research studies. It is a derivative of the naturally occurring compound Tz, which is a component of the plant-derived compound Tz-C. B-Tz, 98% is a highly purified form of Tz-C that has been found to be effective in a wide range of applications.

Scientific Research Applications

Tuberculosis Treatment

BTZ043 is a promising new antimycobacterial agent that targets Mycobacterium tuberculosis (TB). It acts as a decaprenyl-phosphoribose-epimerase (DprE1) inhibitor, which is crucial for the synthesis of the mycobacterial cell wall . This makes it a potential key player in the treatment of TB.

Antibiotic Development

Due to its ability to inhibit DprE1, BTZ043 has been identified as a potential antibiotic candidate. Its mechanism of action involves disrupting cell wall synthesis, which is essential for bacterial growth and survival .

Drug Distribution Studies

Research on BTZ043 includes studying its distribution and efficacy within the body, particularly in areas affected by TB. This helps in understanding how the drug can be effectively used in clinical settings .

Pharmacokinetics Analysis

Pharmacokinetic studies are crucial for determining the dosage and administration frequency of BTZ043. These studies help in optimizing the drug’s efficacy while minimizing side effects .

Antimycobacterial Evaluation

BTZ043 has undergone structural characterization and evaluation for its antimycobacterial properties. This includes testing against various strains of Mycobacterium tuberculosis to assess its potency and bactericidal effects .

Clinical Development

BTZ043 is under clinical development as a potential new anti-tuberculosis agent. Its clinical trials are focused on assessing its safety, efficacy, and potential as a treatment option for TB .

properties

IUPAC Name

3-methyl-6-[(4-phenylphenyl)methylsulfanyl]-1,2,4,5-tetrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S/c1-12-17-19-16(20-18-12)21-11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATUIOCNNCZRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)SCC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-[(4-phenylphenyl)methylsulfanyl]-1,2,4,5-tetrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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